molecular formula C9H21N3 B1274565 3-(4-Ethylpiperazin-1-yl)propan-1-amine CAS No. 4524-96-3

3-(4-Ethylpiperazin-1-yl)propan-1-amine

Cat. No. B1274565
CAS RN: 4524-96-3
M. Wt: 171.28 g/mol
InChI Key: XJKFIBMPFSXMBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylpiperazin-1-yl)propan-1-amine is a compound used for proteomics research . It has a molecular formula of C9H21N3 and a molecular weight of 171.29 .


Molecular Structure Analysis

The molecular structure of 3-(4-Ethylpiperazin-1-yl)propan-1-amine consists of a piperazine ring with an ethyl group at the 4-position and a propylamine group at the 1-position .

Scientific Research Applications

Proteomics Research

3-(4-Ethylpiperazin-1-yl)propan-1-amine: is utilized in proteomics research, where it serves as a building block for the synthesis of more complex molecules . Its properties allow for the modification of proteins, which can be crucial in understanding protein function and interaction in biological systems.

Synthesis of Antifungal Agents

This compound has been used in the synthesis of potential antifungal agents. It acts as a precursor in the creation of cinnoline derivatives, which have shown promise in combating fungal infections .

Pharmacological Research

In pharmacology, 3-(4-Ethylpiperazin-1-yl)propan-1-amine is a valuable agent for drug discovery and development. It’s a part of the chemical libraries used for high-throughput screening to identify new drug candidates .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, compounds like 3-(4-Ethylpiperazin-1-yl)propan-1-amine are often used in the synthesis of agrochemicals. They can lead to the development of new pesticides or growth regulators .

Industrial Applications

The compound’s role in industrial chemistry is primarily as an intermediate in the synthesis of various materials. Its reactive amine group makes it a versatile precursor for polymers, dyes, and resins .

Environmental Science

In environmental science, such amines can be used to study degradation processes or as tracers in environmental fate studies. They help in understanding how chemical compounds interact with ecosystems .

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-2-11-6-8-12(9-7-11)5-3-4-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKFIBMPFSXMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389892
Record name 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylpiperazin-1-yl)propan-1-amine

CAS RN

4524-96-3
Record name 3-(4-Ethylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-ethylpiperazin-1-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Ethylpiperazin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Ethylpiperazin-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Ethylpiperazin-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Ethylpiperazin-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Ethylpiperazin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.